molecular formula C16H22BrNO4 B8173359 tert-Butyl 3-((3-bromo-4-methoxyphenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((3-bromo-4-methoxyphenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8173359
M. Wt: 372.25 g/mol
InChI Key: LANMEIFVZXKRCL-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-bromo-4-methoxyphenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl 3-((3-bromo-4-methoxyphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl bromide as a reagent.

    Attachment of the 3-bromo-4-methoxyphenoxy group: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced onto the azetidine ring.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

tert-Butyl 3-((3-bromo-4-methoxyphenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

tert-Butyl 3-((3-bromo-4-methoxyphenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents due to its azetidine core.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological studies: The compound is used in studies to understand the biological activities of azetidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-bromo-4-methoxyphenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

tert-Butyl 3-((3-bromo-4-methoxyphenoxy)methyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

    tert-Butyl 3-bromoazetidine-1-carboxylate: Similar in structure but lacks the phenoxy group.

    tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Contains a piperidine ring instead of an azetidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[(3-bromo-4-methoxyphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-8-11(9-18)10-21-12-5-6-14(20-4)13(17)7-12/h5-7,11H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANMEIFVZXKRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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